![molecular formula C21H26N6O2 B2532521 6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 922478-23-7](/img/structure/B2532521.png)

6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

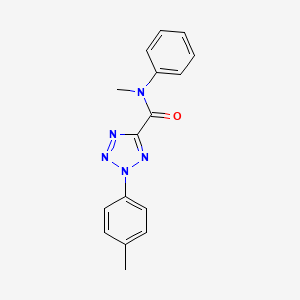

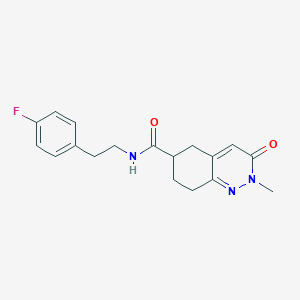

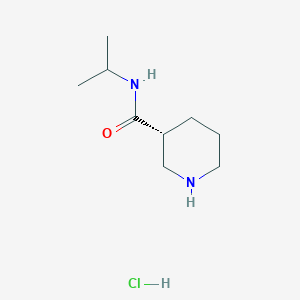

The compound "6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" is a densely functionalized molecule that appears to be related to the class of benzo[d]imidazole derivatives. These compounds are known for their diverse biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and antiproliferative properties. The papers provided discuss various benzo[d]imidazole derivatives and their synthesis, as well as their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves multi-component reactions that can be catalyzed by Lewis acids such as ceric ammonium nitrate (CAN) . These reactions often start with precursors like benzimidazole-thiol or amino-benzimidazole, which are then reacted with other components like aromatic aldehydes and acetoacetates to yield densely functionalized products . The synthesis process is crucial as it determines the yield, purity, and functionalization of the final compound, which in turn affects its biological activity.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms. This core structure can be further substituted with various functional groups that modulate the compound's chemical properties and biological activity. For instance, the presence of phenyl groups and additional nitrogen-containing heterocycles can significantly influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo a variety of chemical reactions, including interactions with acyl halides, urea, potassium cyanate, and formamide to yield different polynuclear heterocycles . These reactions are often used to introduce additional functional groups or to form new rings, which can enhance the compound's biological activity or alter its pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like methyl groups or halogens can affect these properties, potentially improving the compound's bioavailability or selectivity for certain biological targets . Additionally, the electronic properties of the molecule, such as its ability to donate or accept electrons, can be crucial for its antioxidant activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Precursor Role

The compound 6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, due to its complex structure, serves as an important precursor in the synthesis of various heterocyclic compounds. Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, crucial for generating purine analogs. Such compounds are foundational in developing molecules with potential biological activities, including antiviral and antihypertensive properties. For instance, the base-catalyzed cyclization of certain amidines leads to imidazoles, which, upon further reactions, yield disubstituted dihydropurines and carbamoylpurines (Alves, Proença, & Booth, 1994).

Antiviral and Antihypertensive Activity

The research into 7,8-polymethylenepurine derivatives illustrates the compound's role in generating antiviral and antihypertensive agents. The synthesis process, involving the condensation of specific acetal with imidazoles, results in precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, which have shown promising biological activities (Nilov et al., 1995).

Biological Activity Screening

Further studies into the biological activities of related compounds, such as imidazoacridinones, highlight the potential antineoplastic properties of these molecules. The synthesis of 5-amino-substituted derivatives has led to compounds with significant in vivo activity against murine leukemia, underscoring the therapeutic potential of these chemical frameworks (Cholody et al., 1996).

Antioxidant and Antimicrobial Activities

The development of novel benzo[d]imidazolyl tetrahydropyridine carboxylates through multi-component reactions showcases the versatility of the compound as a scaffold for generating molecules with anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This research avenue demonstrates the compound's contribution to creating new therapeutic agents (ANISETTI & Reddy, 2017).

Wirkmechanismus

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, the future research directions may focus on the development of new imidazole derivatives with improved properties and activities.

Eigenschaften

IUPAC Name |

6-[2-[benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-14-15(2)27-17-18(24(4)21(29)25(5)19(17)28)22-20(27)26(14)12-11-23(3)13-16-9-7-6-8-10-16/h6-10H,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKINCURBVFHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16610430 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)